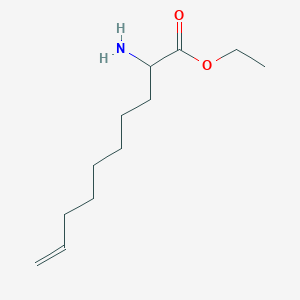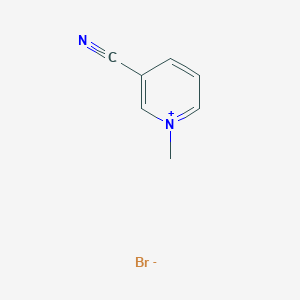
3-Cyano-1-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-1-methylpyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a cyano group (-CN) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the nitrogen atom, forming a positively charged pyridinium ion The bromide ion (Br-) serves as the counterion to balance the charge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-cyanopyridine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Cyano-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium methoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 3-hydroxy-1-methylpyridin-1-ium, 3-cyano-1-methylpyridin-1-ium cyanide, and 3-methoxy-1-methylpyridin-1-ium.
Oxidation: Products include 3-cyano-1-methylpyridin-1-ium N-oxide.
Reduction: Products include 3-aminomethyl-1-methylpyridin-1-ium.
科学研究应用
3-Cyano-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of quaternary ammonium compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-Cyano-1-methylpyridin-1-ium bromide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
相似化合物的比较
3-Cyano-1-methylpyridin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
1-Methylpyridin-1-ium bromide: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyano-1-ethylpyridin-1-ium bromide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
3-Cyano-1-methylpyridin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, affecting solubility and reactivity.
属性
CAS 编号 |
98300-09-5 |
|---|---|
分子式 |
C7H7BrN2 |
分子量 |
199.05 g/mol |
IUPAC 名称 |
1-methylpyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C7H7N2.BrH/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 |
InChI 键 |
LETIFJGCKHSQDJ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC(=C1)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
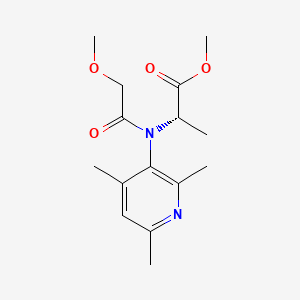
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
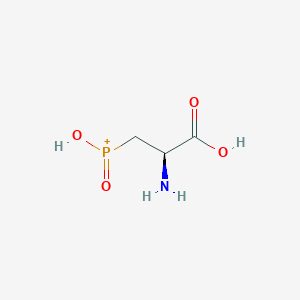
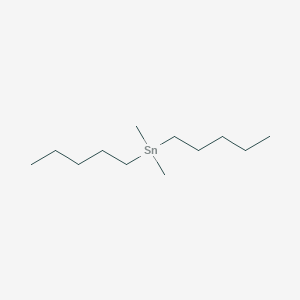

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
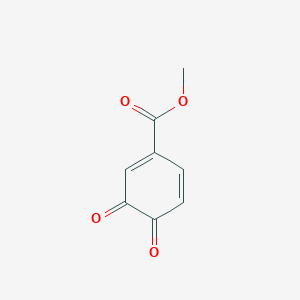
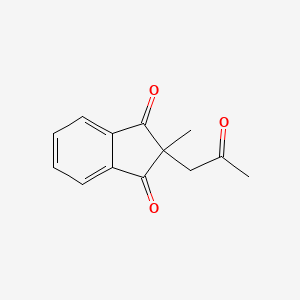
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

